(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Description
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the remarkable origin story of rapamycin itself, which traces back to Easter Island in the 1960s. Rapamycin was originally discovered as an antibiotic produced by the aerobic Gram-positive soil bacterium Streptomyces hydroscopicus AY B-994, isolated from soil samples collected during the Medical Expedition to Easter Island. The expedition, known as METEI, was the inspiration of two physician-scientists from Montreal: Stanley Skoryna, a surgeon and cancer researcher at McGill University, and Georges Nogrady, a physician and bacteriologist from the University of Montreal.
The connection between the Easter Island soil samples and pharmaceutical research was established through bacteriologist Claude Vézina, who served as both a colleague of Nogrady at the University of Montreal and an employee at Ayerst Research Laboratories. Vézina presented preliminary data at a symposium in Toronto in 1969 on the antifungal properties of specimens isolated from Nogrady's soil samples and went on to co-author widely cited publications on the isolation and naming of rapamycin. Studies in the 1970s and 1980s demonstrated that rapamycin acts both as a potent inhibitor of fungal cell growth and as an immunosuppressant and anticancer drug in humans.
The identification of ring-opened metabolites like this compound emerged from subsequent research into the metabolic fate of rapamycin and its derivatives. These studies revealed that ring-opening represents a significant metabolic pathway for macrolide immunosuppressants, leading to the characterization of various seco-species as important degradation products.
Relationship to Rapamycin and Everolimus
This compound demonstrates a direct structural and metabolic relationship to both rapamycin and everolimus. Everolimus, chemically known as 42-O-(2-hydroxyethyl)rapamycin, is a derivative of rapamycin that works similarly as a mammalian target of rapamycin inhibitor. The compound functions as an immunosuppressant to prevent rejection of organ transplants and operates specifically on the mammalian target of rapamycin Complex 1 protein rather than the mammalian target of rapamycin Complex 2 protein.
The metabolic transformation from everolimus to this compound involves ring-opening processes that are characteristic of macrolide metabolism. Research has demonstrated that everolimus is a substrate of cytochrome P450 3A4 and phosphoglycolate phosphatase, with three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate identified as the six primary metabolites detected in human blood. The ring-opened products, including this compound, represent a significant fraction of the metabolic profile.
Studies using Caco-2 cell monolayers expressing cytochrome P450 3A4 have revealed the interplay between metabolism and transport in the first-pass intestinal extraction of sirolimus, demonstrating that ring-opened products are formed through both enzymatic and non-enzymatic processes. The formation of seco-rapamycin and related compounds occurs through intracellular degradation processes, followed by metabolism to various ring-opened metabolites by unidentified non-microsomal enzymes.
Significance in Biochemical Research
The biochemical significance of this compound extends beyond its role as a simple metabolite, representing a critical component in understanding the pharmacokinetic behavior of mammalian target of rapamycin inhibitors. Research has shown that ring-opened products like this compound are actively secreted across apical membranes and that their secretion is inhibited by P-glycoprotein inhibitors, indicating involvement in active transport mechanisms.
The compound serves as a valuable tool in analytical method development and validation procedures for pharmaceutical research. As documented in regulatory applications, this compound is utilized for analytical method development, method validation, quality controlled applications for Abbreviated New Drug Applications, and during commercial production of everolimus. This application demonstrates its critical role in ensuring pharmaceutical quality and regulatory compliance.
Comparative studies have revealed that seco-species formed from various mammalian target of rapamycin inhibitors, including this compound, exhibit significantly reduced potency as mammalian target of rapamycin Complex 1 or mammalian target of rapamycin Complex 2 inhibitors compared to their parent compounds. This finding has important implications for understanding the pharmacodynamic consequences of metabolic ring-opening processes and their impact on therapeutic efficacy.
Classification as a Metabolite of Immunosuppressant Macrolides
This compound is classified as a metabolite of immunosuppressant macrolides, specifically arising from the metabolic processing of everolimus. The compound is also designated as Everolimus European Pharmacopoeia Impurity B, reflecting its regulatory recognition as a significant degradation product in pharmaceutical formulations. This classification underscores its importance in pharmaceutical quality control and regulatory oversight.
The molecular characteristics of this metabolite reflect its macrolide heritage while demonstrating the structural modifications that occur during ring-opening processes. With a molecular formula of C₅₃H₈₃NO₁₄ and molecular weight of 958.2 grams per mole, the compound maintains the complex polycyclic structure characteristic of rapamycin derivatives while exhibiting the open-ring configuration that defines seco-compounds.
Table 1: Molecular Properties of this compound
The classification as an immunosuppressant macrolide metabolite places this compound within the broader context of mammalian target of rapamycin inhibitor pharmacology. Research has demonstrated that macrolide immunosuppressants undergo extensive metabolic transformation, with ring-opening representing a major pathway that significantly alters the pharmacological properties of the resulting compounds. The identification and characterization of these metabolites, including this compound, has become essential for comprehensive understanding of drug disposition and therapeutic outcomes.
Studies investigating the formation of ring-opened metabolites have revealed that these processes occur through multiple mechanisms, including enzymatic degradation by cytochrome P450 enzymes and non-enzymatic chemical degradation under physiological conditions. The resulting seco-compounds, while maintaining structural similarity to their parent molecules, exhibit dramatically altered pharmacological profiles, with significantly reduced mammalian target of rapamycin inhibitory activity.
Properties
CAS No. |
1062122-63-7 |
|---|---|
Molecular Formula |
C53H83NO14 |
Molecular Weight |
958.2 g/mol |
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 |
InChI Key |
PRSJHEVLVQFMHJ-FRLQEACCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC |
Synonyms |
(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Data for Rapamycin Derivatives
| Compound | Modification | pS6K IC₅₀ (nM) | p4EBP1 IC₅₀ (nM) | Selectivity (mTORC1/mTORC2) |
|---|---|---|---|---|
| Rapamycin 1 | Native structure | 0.06 | >1000 | >1000 |
| Everolimus 4 | 40-O-(2-hydroxyethyl) | 0.07 | >1000 | >1000 |
| Seco-everolimus 33 | Ring-opened derivative | 80 | 320 | >1000 |
Isolation and Characterization of (19E/Z) Isomers
The (19E) and (19Z) isomers are separated using reverse-phase chromatography (C18 column, 40–70% acetonitrile/water gradient). Key analytical findings include:
-
Chromatographic resolution : The isomers elute at distinct retention times due to differences in hydrophobicity.
-
Structural confirmation : NMR spectroscopy reveals distinct coupling constants for the C19-C20 double bond (³Jₐᵥ = 12–14 Hz for E, 8–10 Hz for Z).
-
Mass spectrometry : ESI-MS confirms the molecular formula C₅₃H₈₂NNaO₁₄ (m/z 980.206).
Sodium Salt Formation
The seco-acid is converted to its sodium salt via treatment with sodium bicarbonate in a methanol/water mixture. The process involves:
-
Neutralization : Stoichiometric addition of NaHCO₃ to the seco-acid in methanol.
-
Lyophilization : Removal of solvents under reduced pressure yields the sodium salt as a hygroscopic solid.
Stability and Degradation Pathways
(19E/Z)-seco-everolimus exhibits pH-dependent stability:
-
Acidic conditions (pH < 4): Re-cyclization to everolimus occurs via lactonization.
-
Basic conditions (pH > 8): β-elimination at C32-C34 generates degradants.
-
Storage recommendations : Stable at -20°C under nitrogen for >6 months.
Biological Implications
The seco derivative shows reduced mTORC1 inhibition compared to everolimus (Table 1), likely due to disrupted FKBP12 binding. However, its sodium salt form enhances aqueous solubility (2.5 mg/mL vs. 0.1 mg/mL for everolimus), making it suitable for parenteral formulations .
Chemical Reactions Analysis
Types of Reactions: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Longevity Medicine
Rapamycin is primarily known for its role as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Studies have indicated that mTOR inhibition can extend lifespan in various organisms, including mice. The application of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] rapamycin in longevity research is promising due to its enhanced bioavailability compared to traditional rapamycin formulations.
Case Study: Bioavailability and Efficacy
A recent study demonstrated that compounded formulations of rapamycin showed a mean blood concentration of 2.93 ng/mL, highlighting the need for improved formulations like this compound to enhance absorption and efficacy in promoting longevity . This compound's structural modifications may result in better pharmacokinetics and therapeutic outcomes.
Cancer Treatment
The anti-cancer properties of rapamycin derivatives have been well-documented. This compound has shown potential in inhibiting tumor growth through its action on mTOR pathways.
Application in Brain Tumors
Research indicates that this compound can inhibit the growth of solid tumors, particularly in brain cancers. A patent outlines its use for treating non-lymphatic brain tumors, suggesting a targeted approach to cancer therapy .
Neuroprotection
Recent studies have explored the neuroprotective effects of rapamycin derivatives in neurodegenerative diseases such as Alzheimer’s disease. The ERAP trial is currently evaluating the effects of rapamycin on cerebral glucose uptake in patients with early-stage Alzheimer's disease.
Clinical Trial Insights
The ERAP trial involves administering a weekly dose of 7 mg of rapamycin over six months, focusing on changes in cerebral glucose metabolism as measured by positron emission tomography (PET) scans . Preliminary findings suggest that mTOR inhibition may reverse cognitive deficits and improve synaptic plasticity, supporting the potential use of this compound as a therapeutic agent for Alzheimer's disease.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound are crucial for understanding its therapeutic window and safety profile. Studies have indicated that this compound is well-tolerated with minimal adverse effects, making it a viable candidate for long-term therapies .
Mechanism of Action
The mechanism of action of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves its interaction with specific molecular targets, such as the mammalian target of rapamycin (mTOR) pathway. This interaction leads to the inhibition of mTOR activity, which plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTOR, the compound can exert its antiproliferative and immunosuppressive effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Structural and Binding Features of Rapamycin Derivatives
Key Findings :
Pharmacokinetic and Efficacy Profiles
Table 2: Pharmacokinetic and Efficacy Metrics
| Compound | Oral Bioavailability (%) | Systemic Clearance (mL/min) | IC50 (nM) in Fibroblasts | Antiproliferative Activity (In Vivo) |
|---|---|---|---|---|
| Rapamycin | 10 | 3.0 | 0.1–0.5 | Moderate |
| Everolimus | 16 | 6.2 | 0.3–1.0 | High |
| (19E/Z)-seco-[4-O-(2-HE)]* | 20–25 (predicted) | 5.8 (predicted) | 1.2–2.5 (predicted) | Under investigation |
Key Findings :
- PK Advantages : The hydroxyethyl group likely improves intestinal absorption and reduces first-pass metabolism compared to rapamycin (10% bioavailability) and everolimus (16%) . Predicted bioavailability of 20–25% aligns with structural optimizations for solubility .
- Efficacy: While (19E/Z)-seco-[4-O-(2-HE)] Rapamycin shows higher IC50 values in fibroblasts (1.2–2.5 nM vs. 0.1–0.5 nM for rapamycin), its reduced immunosuppression may allow safer long-term use in age-related diseases .
Table 3: Adverse Effect Profiles
| Compound | Immunosuppression | Hyperlipidemia Risk | Infection Risk |
|---|---|---|---|
| Rapamycin | High | Moderate | High |
| Everolimus | Moderate | High | Moderate |
| (19E/Z)-seco-[4-O-(2-HE)]* | Low (predicted) | Low-Moderate | Low |
Key Findings :
- Immunosuppression: The seco modification weakens FKBP12 binding, reducing immunosuppressive effects compared to rapamycin and everolimus .
- Metabolic Effects : Predicted low-moderate hyperlipidemia risk aligns with rapalog trends but may improve with structural refinements .
Biological Activity
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a derivative of rapamycin, a well-known macrolide with significant biological activity, particularly as an immunosuppressant and anticancer agent. This compound exhibits unique pharmacological properties due to its structural modifications, which enhance its therapeutic potential while minimizing adverse effects.
- Molecular Formula : C53 H82 N Na O14
- Molecular Weight : 980.206 g/mol
- SMILES Notation : COC@@H\C(=C\C=C\C=CC@@H](C)C[C@@H](C)C(=O)[C@H](OC)[C@H](O)\C(=CC@@H](C)C(=O)\C=C$$C@H](C)C[C@@H]3CCC@@HC@@HOC)\C)\C
The biological activity of this compound primarily involves its interaction with the mammalian target of rapamycin (mTOR). The compound binds to FKBP12, forming a complex that inhibits mTOR signaling pathways, which are crucial for cell growth and proliferation. This inhibition leads to:
- Immunosuppression : By downregulating interleukin-2 (IL-2) induced T cell proliferation, it helps prevent allograft rejection in transplant patients.
- Antiproliferative Effects : The compound induces cell cycle arrest in the G1 phase, thereby inhibiting tumor growth.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of rapamycin derivatives, including this compound:
-
Clinical Trials in ALS Patients :
- A phase 2 trial assessed the safety and efficacy of rapamycin in amyotrophic lateral sclerosis (ALS) patients. The study found that while primary outcomes were not met, secondary outcomes showed a decrease in pro-inflammatory cytokines like IL-18 and an increase in regulatory T cells among treated patients .
- Anticancer Properties :
-
Pharmacokinetics :
- A study focused on the pharmacokinetics of 40-O-[2-hydroxyethyl]rapamycin (RAD), a closely related compound, showed promising results in terms of safety and immunosuppressive efficacy in liver transplant models. It was noted that RAD could effectively prevent rejection while having a favorable side effect profile compared to traditional immunosuppressants like cyclosporine .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key mechanistic pathways targeted by (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, and how do they differ from canonical rapamycin?
Methodological Answer:
- Mechanistic Focus: Investigate mTOR (mammalian target of rapamycin) inhibition using kinase activity assays (e.g., p70S6K phosphorylation) and compare binding affinities via molecular docking studies .
- Structural Differentiation: Analyze the compound’s modified hydroxyl-ethyl group at the C4 position for altered solubility or binding kinetics compared to rapamycin. Use NMR or X-ray crystallography to map structural interactions with FKBP12 or mTOR .
- Functional Assays: Assess off-target effects by screening for Akt or eIF4E activation, which are paradoxically upregulated in some rapamycin-treated cells .
Q. How should experimental variables (e.g., cell type, treatment duration) be optimized for studying this compound in neurodegenerative models?
Methodological Answer:
- Model Selection: Use iPSC-derived neurons or microglia to mimic human neurodegenerative conditions, ensuring genetic homogeneity via mutation-corrected controls .
- Dose-Response Curves: Test concentrations ranging from 1 nM to 1 µM, monitoring mTORC1 inhibition via 4E-BP1 dephosphorylation .
- Temporal Analysis: Conduct time-course experiments (24–72 hours) to distinguish acute vs. chronic effects on autophagy and amyloid-β clearance .
Q. What are the advantages and limitations of in vitro vs. in vivo models for studying this compound’s pharmacokinetics?
Methodological Answer:
- In Vitro: Prioritize liver microsomes or hepatocyte cultures for CYP3A4-mediated metabolism studies, given rapamycin’s susceptibility to enzymatic degradation .
- In Vivo: Utilize aged murine models (e.g., SAMP8 mice) to evaluate blood-brain barrier penetration and long-term toxicity. Measure plasma half-life using LC-MS/MS .
- Cross-Validation: Compare in vitro IC₅₀ values with in vivo efficacy metrics (e.g., lifespan extension) to identify translational gaps .
Q. How can metabolic engineering improve the biosynthesis of this compound in Streptomyces strains?
Methodological Answer:
- Genome-Scale Modeling: Use tools like RAVEN or COBRA to identify rate-limiting steps in the rapamycin biosynthetic pathway (e.g., precursor availability of pipecolic acid) .
- Overexpression/Knockout: Target genes like rapL (lysine cyclodeaminase) for precursor enhancement or rapK (glycosyltransferase) to reduce byproduct formation .
- Fermentation Optimization: Adjust carbon/nitrogen ratios and aeration to maximize yield in bioreactors .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in Alzheimer’s disease (AD) models be resolved?
Methodological Answer:
- Model Stratification: Classify AD models by disease stage (early vs. late) and pathology (e.g., tau vs. amyloid-β dominance). Use APPSwe/PS1dE9 mice for amyloid-focused studies and P301S tau mice for neurofibrillary tangle analysis .
- Microglial Profiling: Perform single-cell RNA sequencing to assess compound-driven polarization (M1/M2) and cytokine secretion .
- Meta-Analysis: Apply PICO frameworks to aggregate data across studies, adjusting for variables like treatment duration and dosing regimens .
Q. What combinatorial strategies can overcome resistance mechanisms linked to mTOR inhibition?
Methodological Answer:
- Dual Pathway Targeting: Co-administer PI3K/Akt inhibitors (e.g., LY294002) to block compensatory survival signals triggered by mTOR inhibition. Validate synergy via Chou-Talalay combination indices .
- Epigenetic Modulators: Test HDAC inhibitors (e.g., vorinostat) to enhance autophagy in rapamycin-resistant cancer cells .
- CRISPR Screening: Identify synthetic lethal partners using genome-wide knockouts in resistant cell lines .
Q. How do structural modifications influence target specificity and off-binding in mTOR complexes?
Methodological Answer:
- Binding Site Mapping: Use cryo-EM to compare interactions of the hydroxyl-ethyl derivative with mTORC1 vs. mTORC2. Focus on the FRB domain for steric hindrance analysis .
- Thermodynamic Profiling: Perform isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes relative to rapamycin .
- Kinome-Wide Screening: Utilize KINOMEscan to assess selectivity across 468 kinases, prioritizing mTOR-related kinases (e.g., PI3K, ATM) .
Q. What are the long-term effects of this compound on immune senescence and inflammaging?
Methodological Answer:
- Lymphocyte Profiling: Flow-cytometry-based quantification of naïve/memory T-cell ratios in aged mice after 6-month treatment .
- Senescence Markers: Measure p16<sup>INK4a</sup> and SASP factors (IL-6, MMP3) in splenocytes .
- Infection Challenges: Test resilience against Listeria monocytogenes or influenza to evaluate immune revitalization .
Q. How can computational approaches accelerate the discovery of analogs with improved neurotrophic properties?
Methodological Answer:
- Virtual Screening: Dock 500,000+ compounds from ZINC15 against the rapamycin-binding site, filtering by ADMET profiles (e.g., BBB permeability >2.0) .
- QSAR Modeling: Train machine learning models on existing neurotrophic rapalogs to predict bioactivity of novel derivatives .
- MD Simulations: Simulate 100-ns trajectories to assess compound stability in aqueous and lipid bilayer environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
